
N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. Unfortunately, the specific physical and chemical properties for “N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” are not available .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, also known as N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains. The presence of the nitrophenyl group enhances its ability to disrupt microbial cell walls, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. Its ability to selectively target cancer cells while sparing healthy cells makes it a valuable compound for cancer therapy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has shown neuroprotective effects in preclinical studies. It can protect neurons from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing antioxidant defenses .
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, making it useful in enzyme-related research. For example, it has been found to inhibit tyrosinase, an enzyme involved in melanin production, which could have applications in treating hyperpigmentation disorders .
Antiviral Potential
Preliminary research suggests that this compound may have antiviral properties. It can interfere with viral replication and inhibit the activity of certain viral enzymes. This makes it a potential candidate for developing antiviral drugs, especially against viruses that are resistant to current treatments .
Photodynamic Therapy
The compound has been explored for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications, providing a targeted approach to cancer treatment .
Safety and Hazards
The safety data sheet for a similar compound, “N-(2-methoxy-5-nitrophenyl)acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBNPJCNOILOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
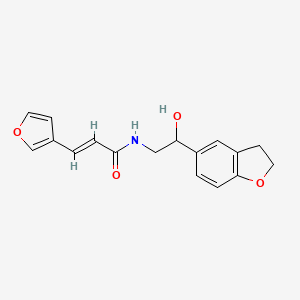
![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)
![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)
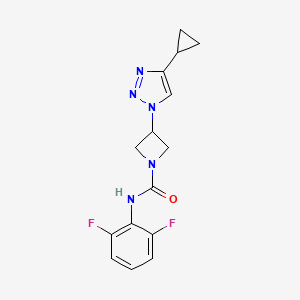

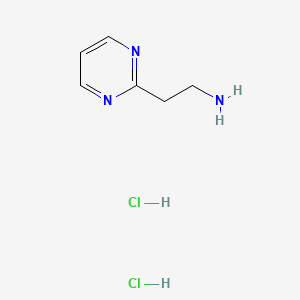


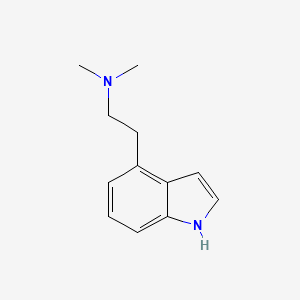

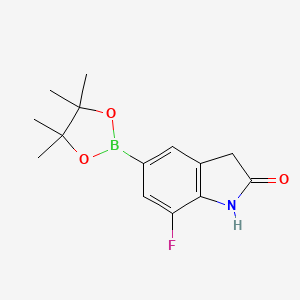
![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)